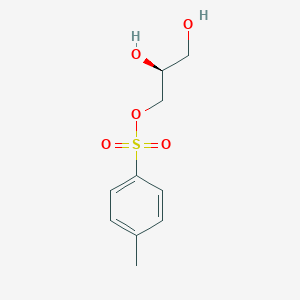

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phényl bromoacétamide

Vue d'ensemble

Description

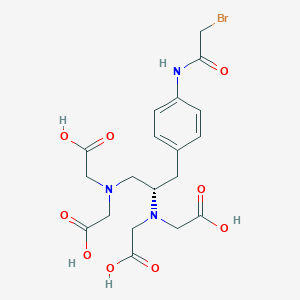

Bifunctional iron chelating agent employed to couple metal ions to biological molecules. Possesses both a strong metal-binding moiety and a group that binds to a biological molecule.

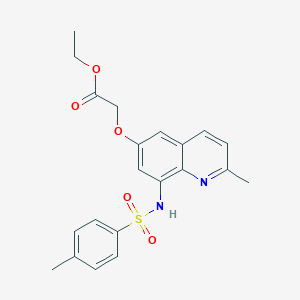

(S)-1-(4-bromoacetamidobenzyl)EDTA is a tetracarboxylic acid consisting of ethylenediaminetetraacetic acid having a 4-bromoacetamidobenzyl group at the C1-position and (S)-configuration. It has a role as a chelator.

Applications De Recherche Scientifique

Conjugaison avec les anticorps

“N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phényl bromoacétamide” peut être conjugué à des anticorps monoclonaux et à d'autres protéines . Les conjugués peuvent être purifiés rapidement par centrifugation à travers du Sephadex G-50 . Cette application est importante dans le domaine de la biochimie, en particulier dans le développement de thérapies ciblées et de diagnostics.

Encapsulation de points AIE fluorescents

Le composé a été utilisé dans la création de points AIE fluorescents encapsulés dans des nanoparticules de silice modifiée organiquement (ORMOSIL) . Cette application est particulièrement utile dans le domaine de la nanotechnologie et de l'imagerie cellulaire.

Synthèse d'oxadiazoles-1,3,4-5-phényles non symétriques

“this compound” a été utilisé comme intermédiaire dans la synthèse d'oxadiazoles-1,3,4-5-phényles non symétriques . Cette application est importante dans le domaine de la chimie organique et de la synthèse de médicaments.

Réactif de marquage chélatant

“1-(para-Bromoacétamidobenzyl)edta” est utilisé comme un réactif de marquage chélatant qui se conjugue avec les groupes sulfhydryles . Cette application est importante dans le domaine de la biochimie et de la biologie moléculaire.

Construction de métalloenzymes artificielles

“1-(para-Bromoacétamidobenzyl)edta” a été utilisé dans la construction de métalloenzymes artificielles pour des applications catalytiques énantiosélectives . Cette application est importante dans le domaine de l'enzymologie et de la biologie synthétique.

Imagerie cellulaire à deux photons

Le composé a été utilisé pour l'imagerie cellulaire à deux photons . Cette application est particulièrement utile dans le domaine de la biologie cellulaire et du diagnostic médical.

Mécanisme D'action

Target of Action

The primary targets of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide are monoclonal antibodies and other proteins . This compound is a bifunctional chelating agent that can be conjugated to these targets, allowing them to bind to metal ions .

Mode of Action

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide interacts with its targets through a process of conjugation . This involves the compound binding to the target proteins, forming conjugates that can then bind to metal ions . The number of protein-bound chelating groups can be measured by titration with standard 57Co2+ .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the binding of metal ions . By conjugating with proteins, the compound allows these proteins to bind to metal ions, which can have various downstream effects depending on the specific proteins and ions involved .

Pharmacokinetics

The compound can be quickly purified by centrifugation through sephadex g-50 after conjugation , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of protein-metal ion complexes . These complexes retain their immunoreactivity, as illustrated by experiments in vivo with chelate-conjugated antibody to mouse I-AK antigen .

Analyse Biochimique

Biochemical Properties

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide plays a crucial role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes, proteins, and other biomolecules by forming stable complexes with metal ions, which can then be conjugated to these biomolecules . For example, it can be conjugated to monoclonal antibodies, retaining their immunoreactivity and allowing for targeted delivery of metal ions in diagnostic and therapeutic applications . The nature of these interactions is primarily based on the chelation of metal ions, which facilitates the binding of the compound to specific biomolecules.

Cellular Effects

The effects of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide on various types of cells and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, when conjugated to antibodies, it can target specific cell surface antigens, leading to changes in cell signaling and subsequent cellular responses. Additionally, the chelation of metal ions by this compound can affect cellular metabolism by altering the availability of essential metal cofactors for enzymatic reactions.

Molecular Mechanism

The molecular mechanism of action of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide involves its ability to chelate metal ions and form stable complexes with biomolecules . This compound exerts its effects by binding to metal ions and subsequently conjugating to proteins, enzymes, or antibodies. This binding interaction can lead to enzyme inhibition or activation, depending on the specific metal ion and biomolecule involved. Additionally, the compound can influence gene expression by altering the availability of metal cofactors required for transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to a loss of chelating ability and reduced efficacy in biochemical applications. Long-term effects observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression due to the sustained chelation of metal ions.

Dosage Effects in Animal Models

The effects of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide vary with different dosages in animal models. At lower doses, the compound effectively chelates metal ions and conjugates to biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential damage to tissues due to excessive chelation of essential metal ions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is involved in various metabolic pathways, primarily through its interaction with metal ions and enzymes . The compound can influence metabolic flux by altering the availability of metal cofactors required for enzymatic reactions. Additionally, it can affect metabolite levels by chelating metal ions that are essential for specific metabolic processes. The interaction with enzymes and cofactors is crucial for the compound’s role in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide within cells and tissues are influenced by its ability to chelate metal ions and conjugate to biomolecules . The compound can be transported across cell membranes through specific transporters or binding proteins that recognize its chelated metal complexes. Once inside the cell, it can localize to specific compartments or organelles, depending on the nature of the conjugated biomolecule and the metal ion involved.

Subcellular Localization

The subcellular localization of N-4-(2,3-Bis(bis(carboxymethyl)amino)propyl)phenyl bromoacetamide is determined by its conjugation to specific biomolecules and the presence of targeting signals or post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes, where it exerts its effects on cellular function. The localization is crucial for the compound’s activity and function, as it allows for targeted delivery of metal ions to specific cellular sites.

Propriétés

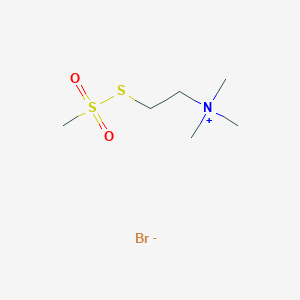

IUPAC Name |

2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQPQBGCWBEYEV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001002122 | |

| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81677-64-7 | |

| Record name | N,N′-[(1S)-1-[[4-[(2-Bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81677-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromoacetamidobenzyl)edta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081677647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-({3-[4-(2-Bromoacetamido)phenyl]propane-1,2-diyl}dinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001002122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)